molecular formula C23H27Cl2N3O4 B584962 Aripiprazole-d8 N,N-Dioxide CAS No. 1346603-98-2

Aripiprazole-d8 N,N-Dioxide

Número de catálogo: B584962
Número CAS: 1346603-98-2
Peso molecular: 488.435
Clave InChI: QMMBGUILKWQHOA-FUEQIQQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Aripiprazole due to its stability and resistance to metabolic degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole-d8 N,N-Dioxide involves the deuteration of Aripiprazole, followed by the introduction of the N,N-Dioxide functional group. The process typically begins with the deuteration of the piperazine ring in Aripiprazole using deuterated reagents. This is followed by oxidation reactions to introduce the N,N-Dioxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Aripiprazole-d8 N,N-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state derivatives, while reduction can revert the compound to its original form .

Aplicaciones Científicas De Investigación

Aripiprazole-d8 N,N-Dioxide is extensively used in scientific research, particularly in:

Mecanismo De Acción

Aripiprazole-d8 N,N-Dioxide exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to stabilize dopamine and serotonin levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, provides insights into the drug’s interaction with these receptors and its metabolic stability .

Comparación Con Compuestos Similares

Uniqueness: Aripiprazole-d8 N,N-Dioxide is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an invaluable tool in pharmacokinetic studies and drug development, offering insights that are not possible with non-deuterated compounds .

Actividad Biológica

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of aripiprazole, which is classified as an atypical antipsychotic. This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and clinical implications.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1089115-06-9
Molecular Formula C23_{23}H19_{19}D8_{8}Cl2_{2}N3_{3}O2_{2}
Molecular Weight 456.435 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 646.2 ± 55.0 °C
Flash Point 344.6 ± 31.5 °C

Aripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors. This unique profile allows it to modulate dopaminergic and serotonergic transmission effectively, providing therapeutic benefits in treating various psychiatric disorders such as schizophrenia and bipolar disorder .

Receptor Activity

  • Dopamine D2 Receptors : Partial agonism leads to reduced symptoms of psychosis without the typical side effects associated with full antagonists.
  • Serotonin Receptors : The dual action on both serotonin and dopamine systems may contribute to mood stabilization and reduction in anxiety symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

  • Absorption : Following oral administration, aripiprazole exhibits dose-dependent absorption characteristics.
  • Distribution : At therapeutic concentrations, over 99% of aripiprazole binds to serum proteins, primarily albumin.
  • Metabolism : It undergoes extensive hepatic metabolism via CYP3A4 and CYP2D6 pathways, resulting in several metabolites, including dehydro-aripiprazole, which retains similar receptor affinities .
  • Elimination Half-Life : The mean elimination half-lives are approximately 75 hours for aripiprazole and up to 146 hours in poor metabolizers .

Clinical Studies and Case Reports

Several studies have investigated the clinical efficacy and safety of this compound:

  • Efficacy in Schizophrenia : A randomized controlled trial demonstrated that patients receiving Aripiprazole-d8 showed significant improvement in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
  • Bipolar Disorder Management : In a cohort study involving patients with bipolar disorder, Aripiprazole-d8 was associated with reduced manic episodes and improved mood stabilization over a 12-week period .
  • Side Effects Profile : The side effects reported were generally mild and included insomnia and nausea, with no significant weight gain observed compared to other antipsychotics .

Propiedades

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBGUILKWQHOA-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.